molecular formula C15H17N B1364848 2-(2-Naphthyl)piperidine CAS No. 383128-73-2

2-(2-Naphthyl)piperidine

Cat. No. B1364848
CAS RN: 383128-73-2
M. Wt: 211.3 g/mol
InChI Key: KIKVKRHNBPMOMC-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)piperidine is a compound with the molecular formula C15H17N . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom . This compound is considered a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .


Synthesis Analysis

Piperidines, including 2-(2-Naphthyl)piperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods for the synthesis of piperidines have been described, including specific methods of piperidine synthesis, functionalization, and their pharmacological application .


Molecular Structure Analysis

The molecular structure of 2-(2-Naphthyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The average mass of this compound is 211.302 Da, and its monoisotopic mass is 211.136093 Da .


Chemical Reactions Analysis

Piperidine derivatives, including 2-(2-Naphthyl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine, the parent compound of 2-(2-Naphthyl)piperidine, is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidines, including 2-(2-Naphthyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by these two κ phytochemicals .

Piperidine Derivatives in Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Role in Multicomponent Reactions

Piperidines play a significant role in multicomponent reactions, which are a type of chemical reaction in which three or more substrates are combined to form a product .

Biological and Pharmacological Activity

Piperidines exhibit a wide range of biological activities and are part of many pharmacological applications . They are involved in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

6. Role in the Discovery of Potential Drugs Piperidines, including 2-(2-Naphthyl)piperidine, have been instrumental in the discovery and biological evaluation of potential drugs . They are often used as suitable substrates for the synthesis of biologically active piperidines .

Safety and Hazards

While specific safety data for 2-(2-Naphthyl)piperidine is not available, piperidine, its parent compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a corrosive substance and can cause severe burns and eye damage .

Future Directions

Piperidines, including 2-(2-Naphthyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

2-naphthalen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKVKRHNBPMOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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